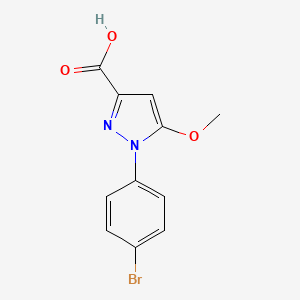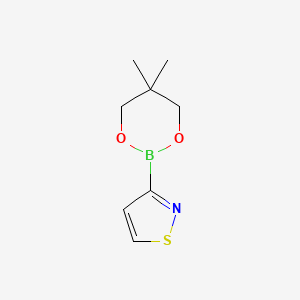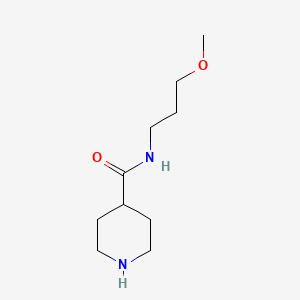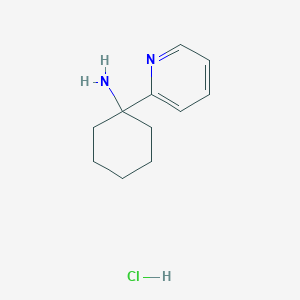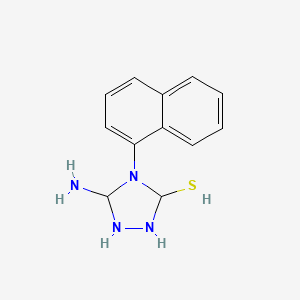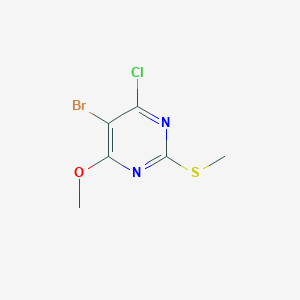![molecular formula C15H11N2+ B11772088 12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
12H-Indolo[2,3-a]quinolizin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Indolo[2,3-a]quinolizin-5-ium: is a heterocyclic aromatic compound with a molecular formula of C15H11N2 and a molecular weight of 219.26 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ring-Closing Metathesis: One of the efficient methods for synthesizing indoloquinolizinium alkaloids involves ring-closing metathesis.
Cycloaromatization: Another method involves the cycloaromatization of harmine derivatives using boron trifluoride etherate under dry benzene refluxing conditions.
Industrial Production Methods: While specific industrial production methods for 12H-Indolo[2,3-a]quinolizin-5-ium are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce various functional groups into the compound, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives, while substitution can introduce various functional groups like halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: 12H-Indolo[2,3-a]quinolizin-5-ium is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological applications, particularly in the study of DNA-binding properties. It can be used as a probe to investigate DNA interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its aromatic structure and ability to form stable complexes with metals .
Mécanisme D'action
The mechanism of action of 12H-Indolo[2,3-a]quinolizin-5-ium involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
1H-Indolo[2,3-a]quinolizin-5-ium: This compound shares a similar core structure but differs in its substituents and overall properties.
6H-Indolo[2,3-b]quinoxaline: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 12H-Indolo[2,3-a]quinolizin-5-ium stands out due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C15H11N2+ |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H/p+1 |
Clé InChI |
CMLQXZNMSSZRCH-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


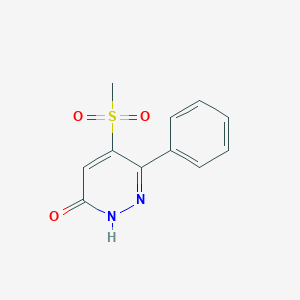
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)
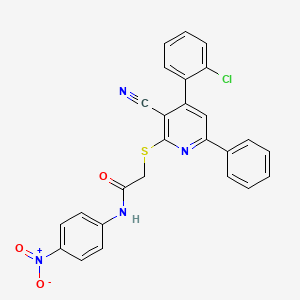

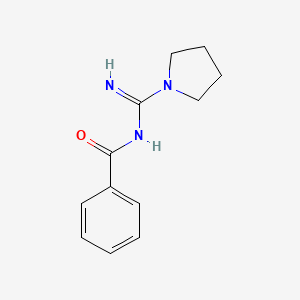
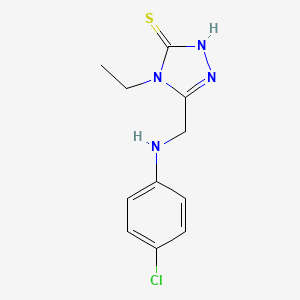
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
